molecular formula C21H19N3O B13949303 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- CAS No. 63885-66-5

9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)-

Cat. No.: B13949303
CAS No.: 63885-66-5
M. Wt: 329.4 g/mol
InChI Key: YYTLYUBIYOCQPN-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- is a complex organic compound with a tricyclic structure It is part of the beta-carboline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- is studied for its potential as an enzyme inhibitor. It has shown activity against monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the treatment of neurological disorders and certain types of cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of monoamine oxidase occurs through binding to the active site of the enzyme, preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- apart is its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

63885-66-5

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide

InChI

InChI=1S/C21H19N3O/c1-13-7-9-15(10-8-13)21(25)22-12-16-11-18-17-5-3-4-6-19(17)24-20(18)14(2)23-16/h3-11,24H,12H2,1-2H3,(H,22,25)

InChI Key

YYTLYUBIYOCQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43

Origin of Product

United States

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